1-(cyclopentylmethyl)-5-methyl-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-(cyclopentylmethyl)-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H17N3/c1-8-6-10(11)12-13(8)7-9-4-2-3-5-9/h6,9H,2-5,7H2,1H3,(H2,11,12) |
InChI Key |
JBSARJWRQSEGHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2CCCC2)N |
Origin of Product |
United States |
Preparation Methods
Hydrazone Formation and Cyclization
The initial step involves reacting cyclopentylmethyl ketone with hydrazine or hydrazine derivatives to form hydrazones. This condensation is typically performed in alcoholic solvents such as ethanol or methanol under reflux conditions to promote reaction completeness and yield.
Following hydrazone formation, intramolecular cyclization occurs, often facilitated by acidic or neutral conditions, to yield the pyrazole ring bearing the cyclopentylmethyl substituent at the N-1 position.
Purification and Isolation
The final compound is purified by recrystallization or chromatographic methods to ensure high purity. Solvent choice and temperature control are critical to maximize yield and minimize side products.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Hydrazone formation | Cyclopentylmethyl ketone + hydrazine | Ethanol/Methanol | Reflux (~78°C) | Reflux enhances conversion |
| Cyclization | Acidic or neutral medium | Ethanol or toluene | 35–80°C | Water removal promotes cyclization |
| 3-Amino-5-methylpyrazole formation | Cyanoacetone salt + hydrazine hydrate | Toluene + ethanol | 35–100°C | Water removal by azeotropic distillation |
| N-1 Alkylation | Pyrazole + cyclopentylmethyl halide + K2CO3 | DMF | 60–100°C | Base-promoted nucleophilic substitution |
| Purification | Recrystallization or chromatography | Ethanol, methanol | Ambient to reflux | Solvent selection affects purity and yield |
Research Findings and Data
Yield : The reaction of sodium cyanoacetone with hydrazine hydrate under reflux with water removal yields 3-amino-5-methylpyrazole with yields around 70–75% and purity exceeding 95%.
Reaction Monitoring : Water evolution during cyclization is a key indicator of reaction progress; azeotropic removal of water shifts equilibrium toward product formation.
Solvent Effects : Polar protic solvents like ethanol facilitate condensation and cyclization, while polar aprotic solvents like DMF enhance alkylation efficiency.
Purification : Addition of low molecular weight alcohols such as methanol or ethanol aids in precipitating inorganic salts formed during the reaction, improving filtration and isolation of the product.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Hydrazone formation + cyclization | Cyclopentylmethyl ketone + hydrazine | Condensation, cyclization | Straightforward, high selectivity | Requires careful water removal |
| Cyanoacetone + hydrazine | Sodium cyanoacetone + hydrazine hydrate | Cyclization | High purity 3-amino-5-methylpyrazole | Cyanoacetone instability |
| N-1 Alkylation | Pyrazole + cyclopentylmethyl halide + base | Nucleophilic substitution | Versatile, allows late-stage modification | Requires strong base, elevated temp |
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopentylmethyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(Cyclopentylmethyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(cyclopentylmethyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
A detailed comparison of key structural analogs is provided below:
*Calculated based on molecular formula.
Physicochemical Properties
- Smaller substituents like cyclopropyl (logP ~1.8) balance solubility and permeability .
- Hydrogen Bonding : The NH2 group at C3 participates in hydrogen bonding, as shown in crystal structures (), influencing solubility and target binding .
Challenges and Limitations
Biological Activity
1-(Cyclopentylmethyl)-5-methyl-1H-pyrazol-3-amine is a member of the pyrazole class of compounds, characterized by its unique chemical structure which includes a cyclopentylmethyl group, a methyl group at the 5-position, and an amine functional group at the 3-position of the pyrazole ring. This structural configuration is believed to contribute significantly to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is CHN, with a molecular weight of approximately 194.24 g/mol. The compound's structure allows for various chemical reactions, including nucleophilic substitutions and condensation reactions, which are typical for pyrazole derivatives.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The compound has been shown to reduce inflammation in vitro and in vivo, indicating its potential as an anti-inflammatory agent.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines, making it a candidate for further research in oncology.
The biological effects of this compound are thought to arise from its interactions with specific biological targets. It may modulate the activity of enzymes or receptors involved in inflammatory and proliferative pathways. Ongoing research aims to elucidate its binding affinities and selectivity towards these targets.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds has been conducted:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine | Cyclohexyl group instead of cyclopentyl | Potentially different pharmacokinetics |
| 5-Methyl-1H-pyrazol-3-amines | Lacks cyclopentyl group | Simpler structure, different biological activity |
| 3-Amino-5-cyclobutyl-1H-pyrazole | Cyclobutyl group | Different ring size may affect biological properties |
| 5-Cyclopropyl-1H-pyrazol-3-amines | Cyclopropyl group | Smaller ring size could influence reactivity |
This table highlights how variations in structure can lead to differences in pharmacological profiles and potential therapeutic applications.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : In vitro tests showed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a therapeutic agent.
- Anti-inflammatory Studies : Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines, indicating a robust anti-inflammatory response. This was further supported by histological examinations revealing decreased tissue damage.
- Cancer Cell Line Testing : In studies involving various cancer cell lines, including breast and colon cancer cells, treatment with this compound resulted in significant reductions in cell viability and proliferation rates. These findings suggest that this compound could be a valuable addition to cancer therapy research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
